molecular formula C9H9N3O2 B13737989 1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione CAS No. 35252-01-8

1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione

Cat. No.: B13737989
CAS No.: 35252-01-8
M. Wt: 191.19 g/mol
InChI Key: MIEJSDPTPDJMOZ-UHFFFAOYSA-N
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Description

PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is a heterocyclic compound that features a fused ring system consisting of pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine derivatives with pyrazine derivatives under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and catalysts .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities .

Mechanism of Action

The mechanism of action of PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

CAS No.

35252-01-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1,4-dimethylpyrido[3,4-b]pyrazine-2,3-dione

InChI

InChI=1S/C9H9N3O2/c1-11-6-3-4-10-5-7(6)12(2)9(14)8(11)13/h3-5H,1-2H3

InChI Key

MIEJSDPTPDJMOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)N(C(=O)C1=O)C

Origin of Product

United States

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